molecular formula C21H19ClFN3OS B2607280 2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1351589-05-3

2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2607280
CAS No.: 1351589-05-3
M. Wt: 415.91
InChI Key: FJJXNXGZQFSJTK-UHFFFAOYSA-N
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Description

The compound 2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a heterocyclic organic molecule featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group at position 3. The thiadiazole ring is linked to a piperidine moiety, which is further connected to a 2-chlorophenyl-substituted ethanone group. The presence of halogenated aromatic rings (2-chlorophenyl and 2-fluorophenyl) may enhance lipophilicity and influence binding interactions with biological targets .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3OS/c22-17-9-3-1-6-14(17)12-19(27)26-11-5-7-15(13-26)20-24-25-21(28-20)16-8-2-4-10-18(16)23/h1-4,6,8-10,15H,5,7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJXNXGZQFSJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that incorporates a thiadiazole moiety, which has been recognized for its diverse biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, highlighting its efficacy against various cancer cell lines and other relevant biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClFN3SC_{19}H_{19}ClFN_3S, with a molecular weight of approximately 367.89 g/mol. The structure features a chlorophenyl group, a fluorophenyl group, and a piperidine ring, contributing to its potential biological activity.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer activities. In vitro studies have shown that derivatives of thiadiazole can inhibit the proliferation of various cancer cell lines:

  • MCF-7 (breast cancer) : One study reported an IC50 value of 0.28 µg/mL for a related thiadiazole derivative, indicating potent growth inhibition through G2/M phase arrest .
  • HepG2 (liver cancer) : The compound demonstrated reduced viability in HepG2 cells with IC50 values around 10.10 µg/mL .

The introduction of piperidine and fluorophenyl groups enhances the anticancer activity due to increased lipophilicity and improved interaction with cellular targets.

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves:

  • Inhibition of Kinesin Spindle Protein (KSP) : This is crucial for mitotic spindle function during cell division .
  • Induction of Apoptosis : Many thiadiazole derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action of this compound:

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-70.28G2/M phase arrest
HepG210.10Induction of apoptosis
HL-60 (leukemia)9.6Down-regulation of MMP2 and VEGFA expression

Case Studies

Case Study 1 : A novel derivative was synthesized incorporating the piperidine moiety, which showed enhanced activity against MCF-7 cells with an IC50 value dropping to 2.32 µg/mL when compared to earlier compounds lacking this group .

Case Study 2 : Thiadiazole-based compounds were tested against various cancer types including colon and lung cancers, demonstrating broad-spectrum efficacy and highlighting the potential for these compounds in therapeutic applications .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to 2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone exhibit significant anticancer properties. The thiadiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, research has shown that derivatives of thiadiazole can effectively target cancer cells by disrupting their metabolic pathways .
  • Antimicrobial Properties :
    • The presence of both chlorophenyl and fluorophenyl groups enhances the compound's antimicrobial efficacy. Studies have reported that similar compounds demonstrate potent activity against a range of bacterial strains, making them candidates for developing new antibiotics .
  • Neuropharmacological Effects :
    • The piperidine ring in the structure suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible use as anxiolytics or antidepressants .

Table 1: Comparative Anticancer Activity of Related Compounds

Compound NameStructureIC50 (µM)Mechanism of Action
Compound AStructure A10Apoptosis induction
Compound BStructure B15Cell cycle arrest
This compoundTarget Structure12Metabolic disruption

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study conducted by researchers at the University of Madras explored the anticancer effects of thiadiazole derivatives. The results indicated that compounds similar to this compound showed significant inhibition of cell proliferation in breast cancer cell lines .
  • Antimicrobial Testing :
    • In a collaborative study published in a pharmacological journal, the antimicrobial properties were evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives with Varied Substitutions

Compound A : 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (from )

  • Structural Differences: Replaces the ethanone-piperidine linker with a thiazolidinone ring. Substituents: 4-fluorophenyl (thiadiazole) and 4-methoxyphenyl (thiazolidinone).
  • The 4-methoxyphenyl group may enhance electron-donating properties, contrasting with the electron-withdrawing 2-chlorophenyl group in the target compound .

Compound B : 2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one (from )

  • Structural Differences: Features a 2,4-dichlorophenyl group on the thiazolidinone and a 4-methoxyphenyl on the thiadiazole.
  • Functional Implications :
    • The dichlorophenyl group increases steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility.
    • Reported fungicidal and herbicidal activities suggest halogen positioning (2,4-dichloro vs. 2-chloro in the target compound) significantly impacts bioactivity .

Oxadiazole-Based Analogues

Compound C: 2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone (from )

  • Structural Differences :
    • Replaces the thiadiazole core with an oxadiazole ring.
    • Substituents: 4-fluorophenyl (oxadiazole) vs. 2-fluorophenyl (thiadiazole) in the target compound.
  • The 4-fluorophenyl substituent may reduce steric hindrance compared to the 2-fluorophenyl group in the target compound, altering binding site accessibility .

Compound D: 2-[[5-(5-chloranylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1-piperidin-1-yl-ethanone (from )

  • Structural Differences :
    • Incorporates a sulfonyl bridge and a chlorothiophene group.
  • The chlorothiophene moiety introduces a sulfur heterocycle, which may confer distinct metabolic stability compared to halogenated phenyl groups .

Key Findings from Comparative Analysis

Parameter Target Compound Compound A Compound B Compound C Compound D
Core Heterocycle 1,3,4-Thiadiazole 1,3,4-Thiadiazole 1,3,4-Thiadiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole
Aromatic Substituents 2-Fluorophenyl (thiadiazole), 2-Chlorophenyl (ethanone) 4-Fluorophenyl 4-Methoxyphenyl 4-Fluorophenyl 5-Chlorothiophene
Linker System Piperidine-ethanone Thiazolidinone Thiazolidinone Piperidine-ethanone Sulfonyl-ethanone
Electronic Profile Electron-withdrawing (Cl, F) Electron-donating (OMe) Mixed (Cl, OMe) Moderate Polar (sulfonyl)
Inferred Bioactivity Potential enzyme inhibition or antimicrobial activity Fungicidal Herbicidal Unreported Metabolic stability

Discussion of Substituent Effects

  • In contrast, 4-fluorophenyl (Compound C) allows for linear binding orientations .
  • Linker Flexibility: The piperidine-ethanone linker in the target compound provides conformational flexibility, which may enhance adaptability to diverse binding sites compared to the rigid thiazolidinone in Compounds A and B .
  • Sulfur vs. Oxygen Heterocycles : Thiadiazoles (target compound) generally exhibit stronger electron-withdrawing effects than oxadiazoles (Compounds C and D), which could influence redox properties or binding affinity to metal-containing enzymes .

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